molecular formula C9H13F4NO3 B14612099 N-(2,2,3,3-Tetrafluoropropanoyl)-L-isoleucine CAS No. 60108-43-2

N-(2,2,3,3-Tetrafluoropropanoyl)-L-isoleucine

Cat. No.: B14612099
CAS No.: 60108-43-2
M. Wt: 259.20 g/mol
InChI Key: OGZGDRISLNDURK-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2,3,3-Tetrafluoropropanoyl)-L-isoleucine is a fluorinated derivative of the amino acid L-isoleucine. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter its reactivity and interactions compared to non-fluorinated analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,3,3-Tetrafluoropropanoyl)-L-isoleucine typically involves the acylation of L-isoleucine with 2,2,3,3-tetrafluoropropanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,3,3-Tetrafluoropropanoyl)-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-(2,2,3,3-Tetrafluoropropanoyl)-L-isoleucine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used to study the effects of fluorination on protein structure and function.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(2,2,3,3-Tetrafluoropropanoyl)-L-isoleucine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by altering the electronic and steric properties of the molecule. This can lead to changes in the activity of the target proteins and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide
  • 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride
  • 2,2,3,3-Tetrafluoropropanoyl chloride

Uniqueness

N-(2,2,3,3-Tetrafluoropropanoyl)-L-isoleucine is unique due to its combination of a fluorinated acyl group with an amino acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

CAS No.

60108-43-2

Molecular Formula

C9H13F4NO3

Molecular Weight

259.20 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-(2,2,3,3-tetrafluoropropanoylamino)pentanoic acid

InChI

InChI=1S/C9H13F4NO3/c1-3-4(2)5(6(15)16)14-8(17)9(12,13)7(10)11/h4-5,7H,3H2,1-2H3,(H,14,17)(H,15,16)/t4-,5-/m0/s1

InChI Key

OGZGDRISLNDURK-WHFBIAKZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)C(C(F)F)(F)F

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.